Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a furan ring, a dihydropyridine ring, and ethoxyphenyl and diethyl ester groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an appropriate reagent to form the furan ring.
Introduction of the ethoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where an aryl halide reacts with an organoboron compound in the presence of a palladium catalyst.
Formation of the dihydropyridine ring: This can be synthesized through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The dihydropyridine ring can be reduced to form a piperidine derivative.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic conditions for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a calcium channel blocker.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and a reduction in blood pressure. The exact molecular pathways involved in its other biological activities are still under investigation.
Comparison with Similar Compounds
Diethyl 4-(5-(2-ethoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other similar compounds, such as:
Nifedipine: Another dihydropyridine calcium channel blocker, but without the furan ring.
Amlodipine: A dihydropyridine calcium channel blocker with a different substitution pattern on the dihydropyridine ring.
Furan derivatives: Compounds with similar furan rings but different functional groups, such as furan-3-carboxylates.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
853313-03-8 |
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Molecular Formula |
C25H29NO6 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
diethyl 4-[5-(2-ethoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H29NO6/c1-6-29-18-12-10-9-11-17(18)19-13-14-20(32-19)23-21(24(27)30-7-2)15(4)26-16(5)22(23)25(28)31-8-3/h9-14,23,26H,6-8H2,1-5H3 |
InChI Key |
JEGPTIBBYZHEQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC=C(O2)C3C(=C(NC(=C3C(=O)OCC)C)C)C(=O)OCC |
Origin of Product |
United States |
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